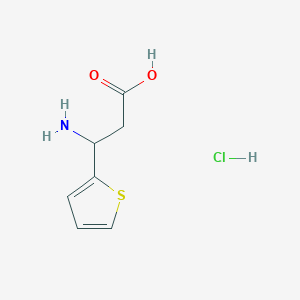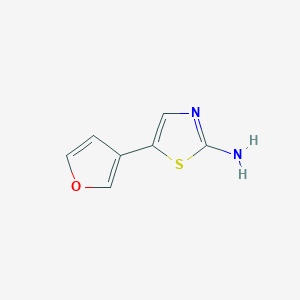
(2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound is notable for its stereochemistry, with two chiral centers at the 2nd and 3rd positions, leading to its (2S,3S) configuration. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrrole and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired stereoisomer. Common catalysts include chiral ligands or enzymes that promote enantioselectivity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure (2S,3S) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
化学反应分析
Types of Reactions
(2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce more saturated pyrrole compounds.
科学研究应用
Chemistry
In chemistry, (2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Its unique structure allows for the design of molecules with specific pharmacological activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(2R,3R)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 3,5-dimethyl-2H-pyrrole-2-carboxylate: A similar compound lacking the dihydro structure.
Ethyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
(2S,3S)-Methyl 3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its (2S,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug design.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
methyl (2S,3S)-3,5-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h5,7H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI 键 |
RHYKTNWXXYRBLM-FSPLSTOPSA-N |
手性 SMILES |
C[C@H]1CC(=N[C@@H]1C(=O)OC)C |
规范 SMILES |
CC1CC(=NC1C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)
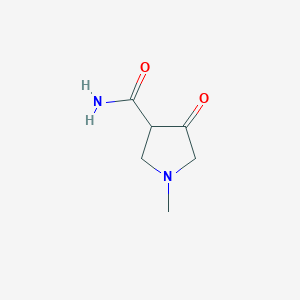
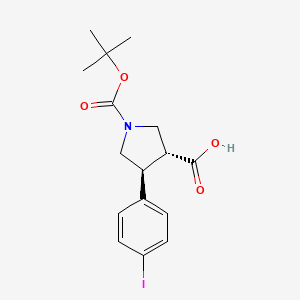

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
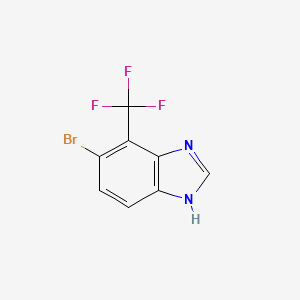
![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)





